molecular formula C11H8BrFN2O2 B2565559 5-bromo-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone CAS No. 221031-02-3

5-bromo-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone

Cat. No.: B2565559
CAS No.: 221031-02-3
M. Wt: 299.099
InChI Key: HSIYZTSXBCAHSH-UHFFFAOYSA-N
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Description

5-bromo-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone is a heterocyclic compound that features a pyridazinone core substituted with bromine, fluorophenyl, and methoxy groups

Preparation Methods

The synthesis of 5-bromo-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate brominated and fluorinated aromatic precursors.

    Cyclization: The key step involves the cyclization of these precursors to form the pyridazinone ring.

    Methoxylation: Introduction of the methoxy group is achieved through methylation reactions under controlled conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-bromo-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-bromo-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its electronic properties, making it a candidate for organic semiconductors.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 5-bromo-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Similar compounds to 5-bromo-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone include:

    5-bromo-2-chlorophenyl-4-fluorophenylmethanone: This compound shares the bromine and fluorine substitutions but differs in the core structure.

    5-methyl-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone: This compound has a methyl group instead of a bromine atom, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-2-(4-fluorophenyl)-4-methoxypyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O2/c1-17-10-9(12)6-14-15(11(10)16)8-4-2-7(13)3-5-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIYZTSXBCAHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NN(C1=O)C2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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